molecular formula C11H22BN3O5 B609684 Numidargistat CAS No. 2095732-06-0

Numidargistat

Cat. No. B609684
M. Wt: 287.123
InChI Key: ZZJLMZYUGLJBSO-LAEOZQHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Numidargistat, also known as CB-1158 or INCB001158, is a potent and selective inhibitor of human arginase I . It is a synthetic compound with a molecular weight of 287.12 and a molecular formula of C11H22BN3O5 . It has shown potential for anti-tumor activity in various cancers such as renal cell cancer, breast cancer, non-small cell lung cancer, and acute myeloid leukemia .


Molecular Structure Analysis

The molecular structure of Numidargistat is represented by the formula C11H22BN3O5 . The InChIKey, a textual identifier for chemical substances, for Numidargistat is ISYBHIALKUAHGV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Numidargistat is a potent inhibitor of arginase, with IC50 values of 86 nM and 296 nM for recombinant human arginase 1 and 2, respectively . It inhibits native arginase 1 in human granulocyte, erythrocyte, and hepatocyte lysate .


Physical And Chemical Properties Analysis

Numidargistat is a solid substance with a molecular weight of 287.12 and a molecular formula of C11H22BN3O5 . It is recommended to be stored at -20°C and is sensitive to air and light .

Scientific Research Applications

Scientific Research and Novel Compounds

Exploring Novel Technologies in Microarray Platforms

Innovations in technologies like Illumina microarray platforms have significant implications for the study of new compounds (Du, Kibbe, & Lin, 2008). The advancement in microarray technologies offers improved data input, quality control, and gene annotation capabilities. These technologies are crucial for understanding the genomic implications of new compounds like Numidargistat.

Integration of Science in Education and Public Engagement

The connection between scientific discovery and its application in society is integral (Haywood & Besley, 2014). The education and outreach aspects of scientific research, including new compounds like Numidargistat, are essential for public understanding and acceptance.

Role of Epidemiology in Translational Research

Epidemiology plays a significant role in translating scientific discoveries into public health impacts (Khoury, Gwinn, & Ioannidis, 2010). This involves assessing the efficacy and impact of new compounds on population health outcomes, an area likely relevant to Numidargistat.

Sociotechnical Imaginaries and Science Promotion

Understanding the societal and political context of scientific research is crucial (Jasanoff & Kim, 2009). The acceptance and application of new scientific discoveries, including compounds like Numidargistat, depend on these sociopolitical contexts.

Advancements in Nutrient Use Efficiency (NUE) in Agriculture

Improvements in nutrient use efficiency in crops are critical for sustainable agriculture (Good, Shrawat, & Muench, 2004). Research in this area can be influenced by novel compounds that affect plant growth and metabolism, potentially including Numidargistat.

Computational Modeling in Healthcare Research

Computational modeling is increasingly recognized as an essential component of healthcare research (Mielke, Leathrum, Collins, & Audette, 2019). This approach can provide insights into the effects of new medical compounds, including Numidargistat, on human health.

Safety And Hazards

Numidargistat is classified as a skin irritant (Category 2), and it can cause serious eye damage (Category 1). It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects and damaging fertility or the unborn child. It may cause respiratory irritation and long-lasting harmful effects to aquatic life .

Future Directions

Numidargistat is currently in the clinical trial phase for the treatment of various cancers . It has shown potential for anti-tumor activity in renal cell cancer, breast cancer, non-small cell lung cancer, and acute myeloid leukemia . Future research directions may include exploring its efficacy in combination with other immunotherapeutics, such as PD-1/PD-L1 antibodies or IDO1 inhibitors, especially in the therapy of particularly resistant hypoxic tumors .

properties

IUPAC Name

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJLMZYUGLJBSO-LAEOZQHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Numidargistat

CAS RN

2095732-06-0
Record name Numidargistat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CB-1158
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NUMIDARGISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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